molecular formula C27H25N3O7S B2396976 ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-47-2

ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2396976
CAS RN: 851947-47-2
M. Wt: 535.57
InChI Key: MCMKXMKXYWWRHB-VAWYXSNFSA-N
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Description

Ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H25N3O7S and its molecular weight is 535.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Heterocyclic Systems

Research efforts have demonstrated the reactivity of related pyridazine and thieno[2,3-c]pyridazine derivatives in creating new heterocyclic systems. For example, ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates have been reacted with benzoyl isothiocyanate, leading to thioureido derivatives. These derivatives, upon further treatment, yield new pentacyclic systems with potential antimicrobial activities against specific bacteria such as Staphylococcus aureus (Sirakanyan et al., 2015). Similarly, ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate served as a precursor for synthesizing pyrrolo[1′,2′:1′,2′]pyrazino-[6′,5′:4,5]thieno[2,3-c]pyridazine derivatives, pointing to the versatility of ethyl carboxylate derivatives in generating complex heterocyclic structures with potential for further chemical and pharmacological exploration (Radwan et al., 1994).

Evaluation of Biological Activities

The biological activities of these heterocyclic derivatives are of significant interest, particularly in the context of antimicrobial and herbicidal applications. The synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrates the potential of such compounds in exhibiting bleaching and herbicidal activities. Some derivatives have shown promising results in inhibiting chlorophyll at low concentrations and displaying herbicidal activities comparable or superior to commercial bleaching herbicides against dicotyledonous plants (Xu et al., 2008). Additionally, pyridazine derivatives have been synthesized and screened for antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Future Directions

While specific future directions for this compound were not found, the related compounds mentioned earlier were screened for their in vitro anticancer activity against MCF-7 and A549 cell lines . This suggests that similar compounds could potentially be explored for their anticancer properties.

properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O7S/c1-5-37-27(33)23-18-15-38-25(22(18)26(32)30(29-23)17-9-7-6-8-10-17)28-21(31)12-11-16-13-19(34-2)24(36-4)20(14-16)35-3/h6-15H,5H2,1-4H3,(H,28,31)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMKXMKXYWWRHB-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.